N-butan-2-yl-4-(dimethylsulfamoyl)thiophene-2-carboxamide
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Overview
Description
N-butan-2-yl-4-(dimethylsulfamoyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butan-2-yl-4-(dimethylsulfamoyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using various methods such as the Gewald reaction, Paal–Knorr synthesis, or Fiesselmann synthesis.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of thiophene-2-carboxylic acid with an appropriate amine under dehydrating conditions.
Addition of the Butan-2-yl Group: The butan-2-yl group can be introduced via alkylation reactions using butan-2-yl halides.
Incorporation of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be added through sulfonamide formation reactions using dimethylsulfamoyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
N-butan-2-yl-4-(dimethylsulfamoyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
N-butan-2-yl-4-(dimethylsulfamoyl)thiophene-2-carboxamide has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of N-butan-2-yl-4-(dimethylsulfamoyl)thiophene-2-carboxamide depends on its specific application:
Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Receptor Modulation: It may interact with specific receptors, altering their signaling pathways and modulating biological responses.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: Lacks the butan-2-yl and dimethylsulfamoyl groups.
N-butan-2-yl-thiophene-2-carboxamide: Lacks the dimethylsulfamoyl group.
4-(Dimethylsulfamoyl)thiophene-2-carboxamide: Lacks the butan-2-yl group.
Uniqueness
N-butan-2-yl-4-(dimethylsulfamoyl)thiophene-2-carboxamide is unique due to the presence of both the butan-2-yl and dimethylsulfamoyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these groups enhances its reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
N-butan-2-yl-4-(dimethylsulfamoyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S2/c1-5-8(2)12-11(14)10-6-9(7-17-10)18(15,16)13(3)4/h6-8H,5H2,1-4H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSRXUQPOYYZKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=CS1)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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